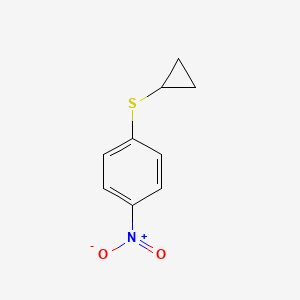

Cyclopropyl(4-nitrophenyl)sulfane

概要

説明

Cyclopropyl(4-nitrophenyl)sulfane, often abbreviated as CNPS, is a chemical compound used extensively in various scientific applications. It has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol.

Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclopropylsulfanyl-4-nitro-benzene . The InChI code for this compound is 1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.07, indicating its lipophilicity . Its water solubility is 0.209 mg/ml .科学的研究の応用

Chemical Synthesis and Rearrangement Cyclopropyl(4-nitrophenyl)sulfane and its derivatives are primarily used in chemical synthesis. Studies have shown their utility in thermal rearrangements to yield various chemical structures. For instance, {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes undergo rearrangement upon heating, leading to the formation of (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes (Tian, Li, & Shi, 2008).

Polyimide Synthesis Thiophenyl-substituted benzidines, synthesized from compounds including (3-nitrophenyl)(phenyl)sulfane, are used to create transparent polyimides with high refractive indices and small birefringences. These polyimides exhibit good thermomechanical stabilities, useful in various industrial applications (Tapaswi et al., 2015).

Synthetic Precursors in Organic Chemistry this compound and related compounds serve as synthetic precursors in organic chemistry. They are used for the preparation of functionalized pyrroles, an important class of organic compounds with wide applications (Wurz & Charette, 2005).

Sulfur Chemistry Studies In sulfur chemistry, cyclopropyl phenyl sulfide, a related compound, is studied for its reaction behavior with nitrous acid, providing insights into sulfur compound reactivities and transformations (Gazzaeva et al., 2011).

Pharmaceutical Synthesis 4-Nitrophenyl cyclopropylcarbamate, derived from this compound, is utilized in the synthesis of anticancer drugs like lenvatinib. This showcases the compound's relevance in the pharmaceutical industry (Sadineni et al., 2020).

Drug Discovery and Medicinal Chemistry Cyclopropyl-containing compounds, including those related to this compound, are valuable in medicinal chemistry. They are used in the synthesis of lead-like compounds and fragments for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).

Molecular Imaging and Detection this compound derivatives have applications in developing probes for molecular imaging, particularly in detecting hydrogen sulfide and reactive sulfur species in biological systems (Lin et al., 2015).

Safety and Hazards

作用機序

Mode of Action

. These compounds interact with their targets, leading to changes in the activity of these proteins.

Biochemical Pathways

. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.

特性

IUPAC Name |

1-cyclopropylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKGKJGKADBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

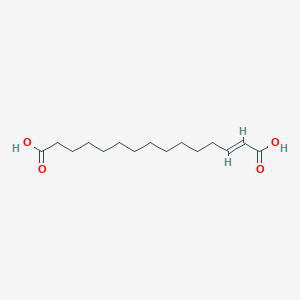

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)